Home > Products > Screening Compounds P38306 > 2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol
2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol - 306732-30-9

2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol

Catalog Number: EVT-2891647
CAS Number: 306732-30-9
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.164
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate

    Compound Description: This compound features a spiro[indoline-3,4′-pyran] core structure with a 5-bromo and 6′-methyl substitution on the pyran ring. It also contains an amino and a cyano group at the 2′ and 3′ positions of the pyran ring, respectively, and an ethyl carboxylate substituent at the 5′ position. The compound was investigated for its crystal structure and intermolecular interactions. []

    Compound Description: This compound is a sodium salt of a complex molecule containing a (E)-3-acrylic acid moiety linked to a substituted benzimidazole. Further structural features include a cyclobutyl ring, a cyclopentyl group, and a 5-bromo-pyrimidin-2-yl substituent attached to an indole ring system. This compound acts as an inhibitor of the Hepatitis C virus (HCV). []

    Compound Description: This complex comprises a cadmium (II) ion coordinated to a tridentate azo ligand, 2-[2-(5-bromo thiazolyl) azo]-5-dimethyl amino benzoic acid. The ligand features a 5-bromothiazole ring linked to a dimethylaminobenzoic acid moiety through an azo (-N=N-) group. The complex exhibited antifungal activity against A. Niger and antibacterial activity against S. Aurores and E. Coli. []

4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound features a 1H-1,2,4-triazole-5(4H)-thione core structure. It has a 3-methyl group and a 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino] substituent. The molecule exhibits a nearly planar conformation and participates in hydrogen-bonded supramolecular assembly. []

6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate

    Compound Description: This compound features a dihydropyrano[2,3-c]pyrazole core structure with a 3-bromo-4-methoxyphenyl group at the 4-position and a nitrile group at the 5-position. The compound forms a monosolvate with dimethyl sulfoxide and exhibits intermolecular hydrogen bonding. []

    Compound Description: This research describes a series of zinc(II) and copper(II) complexes synthesized from the Schiff base ligand 5-bromo-2((2-(dimethylamino)ethylimino)methyl)phenol. The complexes were characterized and their structures were determined by X-ray crystallography. Antimicrobial activity against various bacterial and fungal strains was also evaluated. []

4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound represents a simplified version of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, lacking the bromo-substituted benzylidene moiety. It serves as a core structure for comparison and understanding the structural features influencing hydrogen bonding and supramolecular assembly. []

    Compound Description: This study focuses on synthesizing and characterizing new copper(II) and cobalt(II) tetrahalide complexes with 2-amino-3-bromo-5-methyl pyridine as the ligand. []

5-Bromo-3-sec.-butyl-6-methyluracil

    Compound Description: This compound represents a uracil derivative with a bromine atom at the 5-position, a sec-butyl group at the 3-position, and a methyl group at the 6-position. The synthesis of this compound was achieved through a multi-step process starting from sec-butylamine and potassium cyanate. []

3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

    Compound Description: This compound features a 1H-pyrazole core with various substituents, including a 3-chloro-2-pyridinyl group at the 1-position, a 3-bromo group at the 3-position, and a carboxamide group at the 5-position. The structure of the compound was confirmed by single-crystal X-ray diffraction. []

(S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB)

    Compound Description: BrVAIB is a radiolabeled compound synthesized for brain tumor imaging. Its structure features a butenoic acid backbone with a bromine-76 isotope at the 4-position. Biological evaluation revealed that BrVAIB utilizes both system A and system L amino acid transport mechanisms. []

    Compound Description: This study describes the synthesis and structural characterization of seven new coordination compounds containing Fe(III), Co(II), Mn(II), Cr(III), Ni(II) or Cu(II) metal centers and various ligands including 5-bromo-6-methyl-2-morpholinepyrimidine-4-amine and pyridine-2,6-dicarboxylate. Characterization techniques include elemental analyses, infrared and UV spectroscopy, and X-ray crystallography. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

    Compound Description: This compound, AM-0687, is a potent and selective PI3Kδ inhibitor. Its structure consists of a quinolinecarboxamide core with various substituents including a 6-amino-5-cyano-4-pyrimidinyl group. AM-0687 demonstrated efficacy in reducing IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats. []

Hexaaquanickel(II) bis{5-bromo-7-[(2-hydroxyethyl)amino]-1-methyl-6-oxidoquinolin-1-ium-3-sulfonate} monohydrate

    Compound Description: This compound is a nickel(II) complex containing six coordinated water molecules and two 5-bromo-7-[(2-hydroxyethyl)amino]-1-methyl-6-oxidoquinolin-1-ium-3-sulfonate ligands. The crystal structure reveals a packing arrangement characterized by π–π stacking of quinoline derivatives interconnected through hydrogen bonding with the [Ni(H2O)6]2+ complex cations. []

    Compound Description: Three new zinc(II) complexes were synthesized using the zwitterionic form of 5-bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol as the ligand. The complexes, [ZnCl2L]·CH3OH, [ZnClL(NCS)]·2CH3OH·0.5H2O, and [ZnL(NCS)2]·CH3OH·H2O, vary in their chloride and thiocyanate (NCS) ligands. Structural characterization was achieved through IR, UV-Vis spectroscopy, and single-crystal X-ray determination. []

1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one

    Compound Description: This compound features a tetrahydro-1H-azepine ring substituted with a (E)-propan-2-one moiety at the 2-position and a 5-bromo-1H-indol-3-yl group at the 4-position. The compound is a major product of the reaction between (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole and pentane-2,4-dione. []

[(3-Br-2-Et-5-Mepyrpy)(CH3CO2)4Cu2] (3)

    Compound Description: This compound is a copper paddlewheel complex synthesized serendipitously while attempting to prepare a different copper(II) complex. The complex contains a bicyclic ligand, 3-bromo-2-ethyl-5-methyl-7H-pyrrolido[2,3-b]pyridinium (3-Br-2-Et-5-Mepyrpy), which is formed in situ. The complex exhibits strong antiferromagnetic interactions. []

7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile Monohydrate

    Compound Description: This compound features a tetrahydro-1,6-naphthyridine core structure with a bromine atom at the 5-position, a methyl group at the 4-position, and an amino group at the 7-position. The molecule exists as a monohydrate and its structure was determined by X-ray diffraction analysis. []

2-aryl-5-benyl-3-methyl-2-morpholinol hydrochloride

    Compound Description: This compound features a morpholine ring substituted with an aryl group at the 2-position and a benzyl group at the 5-position. It was synthesized as a potential antidepressant derivative and exhibited activity in the mouse forced swimming test. []

3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

    Compound Description: This series of compounds features a complex heterocyclic core structure consisting of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine with a methyl group at the 3-position and a [1-(pyrimidin-4-yl)ethyl] substituent at the 6-position. The compounds were synthesized via a condensation reaction between specific pyrimidine and triazole-thiol derivatives. []

3-[(2-amino-4-arylthiazolium-5-yl)(aryl)methyl]-2-oxo-2H-1-benzopyran-4-olates

    Compound Description: This group of compounds features a benzopyran-4-olate core structure. They have a 3-substituent containing a 2-amino-4-arylthiazolium-5-yl group connected to an (aryl)methyl group. These compounds are synthesized via a four-component reaction involving 4-hydroxycoumarin, benzaldehydes, thiourea, and 2-bromo-1-arylethan-1-ones. []

3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles

    Compound Description: This series of compounds features a triazolobenzothiazole core structure. They have a bromine atom at the 5-position, a methyl group at the 7-position, and various substituents at the 3-position. They are synthesized from 4-methyl acetanilide through a series of reactions including bromination, cyclization, and substitution. []

6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs)

    Compound Description: THHBADs represent a class of compounds with a tetrahydro-1H-1-benzazepine-2,5-dione core structure. They were synthesized as potential antagonists of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. The synthesis involved a Schmidt reaction and demethylation steps. []

    Compound Description: This study presents the synthesis and characterization of new cobalt, nickel, copper, and zinc complexes. These complexes utilize a bidentate Schiff base ligand derived from 5-bromothiophene-2-carboxaldehyde and 4-amino-3-mercapto-6-methyl-5-oxo-[1,2,4]triazine. Structural characterization was performed using various techniques including magnetic measurements, molar conductance, thermogravimetric analysis (TG), UV-Vis, IR, 1H NMR, fluorescence, and electron spin resonance (ESR) spectroscopy. []

5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

    Compound Description: This compound features a tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol core with a 5-bromo-2-hydroxy-3-methoxyphenyl substituent at the 5-position and a methyl group at the 7-position. It was synthesized through a multicomponent condensation reaction. []

(1,2,3‐Triazol‐1‐yl)methylpyrimidines derived from 5‐Bromo‐1,1,1‐trifluoro‐4‐methoxypent‐3‐en‐2‐one

    Compound Description: This research outlines a synthetic strategy for preparing a new series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. The synthesis starts with 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and proceeds through a series of steps including nucleophilic substitution, azide–alkyne cycloaddition ("click chemistry"), and cyclocondensation. []

    Compound Description: Novel metal chelates were prepared using derivatives of 2-(8-quinolinol-5-yl)-methyl amino-5-pyridinyl-1, 3, 4-thiadiazole and metal acetates. The synthesized compounds were characterized by IR, 1H-NMR, and elemental analysis and screened for in vitro antimicrobial activity against a panel of microorganisms, demonstrating varying levels of efficacy. []

4-(imidazo[1,2‐a]azinyl‐3)‐4‐oxohomoalanine derivatives

    Compound Description: This research focuses on the synthesis of azahomotryptophane homologues. Specifically, it describes the preparation of 4-(imidazo[1,2-a]pyridinyl-3)- and 4-(imidazo[1,2-a]pyrimidinyl-3)-4-oxohomoalanine derivatives using N,N-dimethyl-N′-(pyridinyl-2)- and N,N-dimethyl-N-(pyrimidinyl-2)formamidines, respectively, along with (S)-N-trifluoroacetyl-5-bromo-4-oxonorvaline methyl ester or its (R,S)-isomer. []

    Compound Description: This research focuses on the synthesis and characterization of novel metal chelates formed by reacting 5-chloromethyl-8-quinolinol with 5-(4-bromophenyl-(1,3,4)thiadiazol-2-ylamine in the presence of sodium bicarbonate. Various transition metal chelates including Cu, Ni, Co, Mn, and Zn were prepared and characterized based on their metal-ligand (M:L) ratio, IR, reflectance spectroscopy, and magnetic properties. []

2-amino-4-(4-bromo-phenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

    Compound Description: This compound features a pyrano[4,3-b]pyran core structure. It has a 4-bromophenyl substituent at the 4-position, an amino group at the 2-position, and a nitrile group at the 3-position. The structure of the compound was determined by single-crystal X-ray diffraction. []

trans-4-amino-1-hydroxy-2-methyl-2-butene

    Compound Description: This compound, trans-4-amino-1-hydroxy-2-methyl-2-butene, constitutes a partial structure of zeatin, a plant growth hormone. It features a butene backbone with a hydroxy group at the 1-position and an amino group at the 4-position. The synthesis of this compound from isoprene is described. []

    Compound Description: This study focuses on discovering neuroprotective agents based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold. Compound 15, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, emerged as a promising candidate, exhibiting the ability to prevent bradykinesia induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and influencing Parkinson’s disease marker levels. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor investigated for its pulmonary vasodilatory effects. It demonstrated a greater potency compared to other Rho kinase inhibitors like Y-27632 and fasudil in decreasing pulmonary and systemic arterial pressures. The study suggests its potential in treating pulmonary hypertension. []

(E)/(Z)-cinnamyl-1H-triazoles

    Compound Description: This research reports a novel method for synthesizing (E)- and (Z)-cinnamyl-1H-1,2,3-triazole derivatives from Morita–Baylis–Hillman (MBH) adducts using an azidophosphonium salt catalyst. The methodology allows for direct utilization of unprotected MBH adducts and demonstrates high stereoselectivity. []

    Compound Description: This study focuses on the synthesis of new vat dyes based on the 1,11-diazabenzo[a]phenothiazin-5-one scaffold. The synthesis involves the preparation of a parent compound, 6-bromo-8-methyl-1,11-diazabenzo[a]phenothiazin-5-one, followed by the introduction of various aryl substituents at the 6-position via palladium-catalyzed Suzuki coupling reactions. []

Overview

2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol, also known as 4-bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}phenol, is an organic compound characterized by its unique molecular structure which includes a brominated aromatic system. Its molecular formula is C13H12Br2N2OC_{13}H_{12}Br_2N_2O. This compound is notable for its applications in pharmaceuticals and organic synthesis due to the presence of both bromine and nitrogen functionalities, which can participate in various chemical reactions.

Source and Classification

This compound falls under the category of brominated aromatic compounds. It is synthesized through multi-step organic reactions, often involving bromination and amination processes. The compound is cataloged in chemical databases such as PubChem, where it is recognized for its potential utility in medicinal chemistry and material science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}phenol typically involves several key steps:

  1. Bromination: The initial step often includes the bromination of phenolic compounds using reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
  2. Amination: The introduction of the amino group is achieved by reacting the bromo compound with an appropriate amine, often under controlled conditions to ensure selectivity and yield.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products .

Industrial Production Methods

In industrial settings, large-scale production may utilize automated reactors with precise temperature control to optimize yields and minimize unwanted by-products. This can involve scaling up the synthesis from laboratory conditions to batch processes that accommodate larger quantities while maintaining quality .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}phenol features:

  • Bromine Atoms: Two bromine atoms are attached to the aromatic rings, contributing to its reactivity.
  • Pyridine Ring: The presence of a pyridine ring enhances the compound's ability to participate in electrophilic substitution reactions.

The InChI representation for this compound is:

InChI 1S C13H12Br2N2O c1 8 4 11 15 7 17 13 8 16 6 9 5 10 14 2 3 12 9 18 h2 5 7 18H 6H2 1H3 H 16 17 \text{InChI 1S C13H12Br2N2O c1 8 4 11 15 7 17 13 8 16 6 9 5 10 14 2 3 12 9 18 h2 5 7 18H 6H2 1H3 H 16 17 }
Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  1. Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide can convert phenolic groups into quinones or other oxidized forms.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert nitro groups into amines.
  3. Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution processes using reagents like sodium methoxide in methanol .

Common Reagents and Conditions

Commonly used reagents include:

  • Oxidizing Agents: Potassium permanganate (in acidic conditions).
  • Reducing Agents: Lithium aluminum hydride (in anhydrous ether).
  • Substitution Conditions: Sodium methoxide in methanol for nucleophilic substitutions .
Mechanism of Action

The mechanism of action for 2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}phenol primarily involves its interactions at the molecular level with biological targets or during synthetic transformations. Its amino group allows it to act as a nucleophile in various chemical reactions, while the brominated aromatic system can engage in electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.

Relevant Data

The melting point, boiling point, and specific spectral data (e.g., Infrared spectroscopy peaks) are essential for characterizing this compound but were not detailed in the search results.

Applications

This compound has significant applications in scientific research:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing bioactive compounds, particularly those targeting specific biological pathways.
  2. Material Science: Its unique structural properties make it suitable for developing new materials with specific electronic or optical properties.
  3. Organic Synthesis: Utilized as a building block for constructing more complex organic molecules through various chemical transformations .

Properties

CAS Number

306732-30-9

Product Name

2-{[(5-Bromo-3-methylpyridin-2-yl)amino]methyl}phenol

IUPAC Name

2-[[(5-bromo-3-methylpyridin-2-yl)amino]methyl]phenol

Molecular Formula

C13H13BrN2O

Molecular Weight

293.164

InChI

InChI=1S/C13H13BrN2O/c1-9-6-11(14)8-16-13(9)15-7-10-4-2-3-5-12(10)17/h2-6,8,17H,7H2,1H3,(H,15,16)

InChI Key

JFVWULYFXVQRPL-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1NCC2=CC=CC=C2O)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.